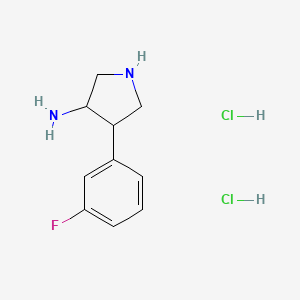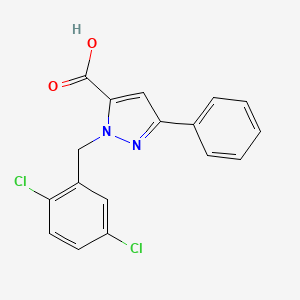
1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is an organic compound that features a pyrazole ring substituted with a dichlorobenzyl group and a phenyl group
Preparation Methods
The synthesis of 1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the chloromethylation of p-dichlorobenzene, followed by the formation of the pyrazole ring through cyclization reactions. . Industrial production methods may involve catalytic processes to enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzyl or phenyl rings .
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving inflammation and microbial infections
Industry: The compound is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is thought to be related to the disruption of microbial cell membranes or inhibition of key enzymes. The compound may also interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid can be compared with similar compounds such as:
1-(2,4-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but different substitution pattern on the benzyl ring.
1-(2,5-Dichlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.
1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C17H12Cl2N2O2 |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2-[(2,5-dichlorophenyl)methyl]-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-13-6-7-14(19)12(8-13)10-21-16(17(22)23)9-15(20-21)11-4-2-1-3-5-11/h1-9H,10H2,(H,22,23) |
InChI Key |
SKMCJBXQBIGDFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


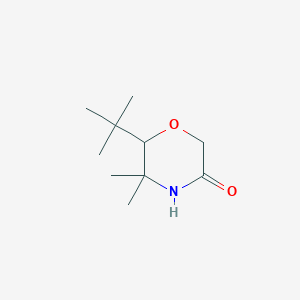

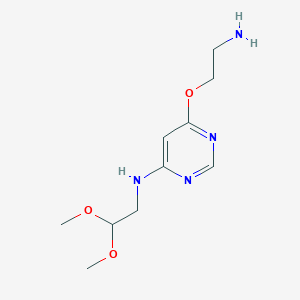
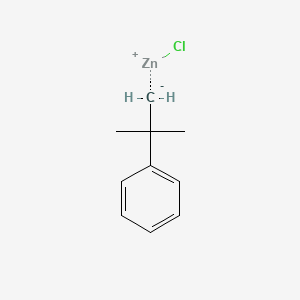
![3-[(2-Methoxyethyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14879818.png)
![4-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14879827.png)
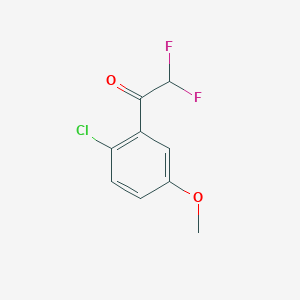
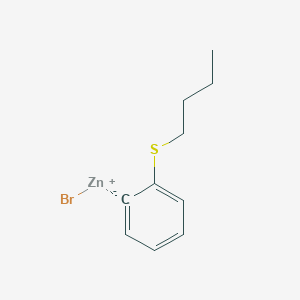
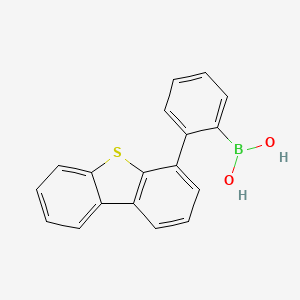

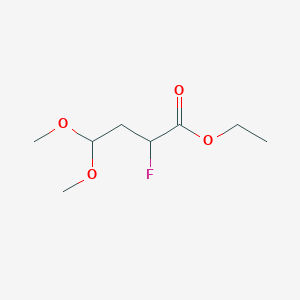
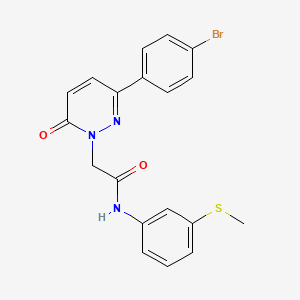
![(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-hydroxyphenyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B14879868.png)
